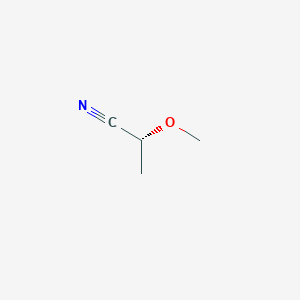
Methyl 4-Chloropicolinate
概要
説明
Synthesis Analysis
Methyl 4-Chloropicolinate is synthesized through a few distinct pathways, one of which involves using picolinic acid as a starting material, followed by chlorination and esterification. The process is highlighted by its simplicity and potential for large-scale preparation, making it a valuable intermediate in organic synthesis (Liao Jian-qiao, 2010). Additionally, improved synthesis methods have been developed, emphasizing cheap materials, simple operations, high yield, and green chemistry principles (Yao Jian-wen, 2012).
Molecular Structure Analysis
The molecular structure of derivatives related to Methyl 4-Chloropicolinate has been elucidated through various techniques, including single-crystal X-ray crystallography. These studies provide detailed insights into the conformation and structural deviations present in these compounds, contributing to a deeper understanding of their chemical behavior and reactivity (M. Senge, K. Ruhlandt-Senge, Kevin M Smith, 1995).
Chemical Reactions and Properties
Chemical reactions involving Methyl 4-Chloropicolinate often lead to the formation of diverse derivatives. For instance, coupling with different acid chlorides, urea, and thiourea moieties produces a series of novel compounds with potential antimycobacterial activity. This versatility highlights its importance as a chemical building block (Srihari Konduri et al., 2021).
科学的研究の応用
Herbicide Applications : It was found that related compounds like 4-chloro-2-methyl-phenoxyacetic acid show promising performance as selective weed-killers, potentially useful in agricultural applications (Blackman, 1945).
Synthesis of Anticonvulsant Agents : Enaminones derived from compounds similar to Methyl 4-Chloropicolinate, like methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, have shown potential as safer alternatives for treating epilepsy (Scott et al., 1993).
Chemical Synthesis : A study demonstrated a feasible process for synthesizing 2-Amino-4-chloropyridine with 68.5% overall yield using Methyl 4-Chloropicolinate, confirming its structure and potential for large-scale production (Liao Jian-qiao, 2010).
Pharmacological Research : Research into dichlofop-methyl, a compound related to Methyl 4-Chloropicolinate, indicated its role as an auxin antagonist affecting root growth in plants, showing differences in its effects on various plant species (Shimabukuro et al., 1978).
Environmental Monitoring : A highly selective and sensitive method using HPLC for detecting chlorophenoxy acid herbicides in ground and drinking water was developed, showcasing the application in environmental monitoring (Wintersteiger et al., 1999).
Antibacterial Applications : New 4-chloropyridin-2-yl derivatives, synthesized from compounds similar to Methyl 4-Chloropicolinate, showed promising bacteriostatic and tuberculostatic activity (Bogdanowicz et al., 2009).
Agricultural Chemicals : Research on 4-chloroindoleacetic acid methyl ester, related to Methyl 4-Chloropicolinate, found its presence in immature seeds of various Lathyrus species, suggesting its role in plant development (Engvild et al., 1981).
Pesticide Drift Analysis : A study on chlorpyrifos-methyl, a pesticide related to Methyl 4-Chloropicolinate, showed its variable pesticide drift loads in surface water in citrus orchards, highlighting the environmental impact of such chemicals (Padovani & Capri, 2005).
Antimycobacterial Agents : Novel chloropicolinate amides and urea derivatives were synthesized and showed promising antimycobacterial activity with low cytotoxicity, presenting potential for future drug development (Konduri et al., 2021).
Soil Fumigation Alternatives : Methyl bromide, a related compound, was identified as an effective pre-plant soil fumigant, with ongoing research into developing and regulating alternatives (Duniway, 2002).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTENWIPSWAMPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356253 | |
| Record name | Methyl 4-Chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-Chloropicolinate | |
CAS RN |
24484-93-3 | |
| Record name | Methyl 4-Chloropicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B16029.png)










![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)
